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Compound of Interest

Compound Name: (2,2-Dimethylpropyl)cyclohexane

Cat. No.: B14698781

An In-depth Technical Guide to (2,2-Dimethylpropyl)cyclohexane: Chemical Structure and
Bonding

Introduction

(2,2-Dimethylpropyl)cyclohexane, also known as neopentylcyclohexane, is a saturated
hydrocarbon with the chemical formula C11H22.[1][2] It consists of a cyclohexane ring bonded
to a neopentyl group. This molecule serves as a fundamental structure in organic chemistry for
studying the principles of conformational analysis due to the significant steric bulk of the
neopentyl substituent. Understanding its structure, bonding, and conformational dynamics is
crucial for applications in physical organic chemistry, and for professionals in drug development
who often work with complex alicyclic structures.

Chemical Identity and Properties

The fundamental properties of (2,2-Dimethylpropyl)cyclohexane are summarized below.
These identifiers are critical for referencing the compound in chemical databases and literature.
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Property Value Reference
(2,2-

IUPAC Name _ [1][3]
dimethylpropyl)cyclohexane

CAS Number 25446-34-8 [1]12113]

Molecular Formula C1l1H22 [1112][3]

Molecular Weight 154.29 g/mol [11[3]

Canonical SMILES Cc(c)(c)ceicececees [3]
ZALCPRHJDXHMRT-

InChliKey [1][3]

UHFFFAOYSA-N

Physical and Thermodynamic Properties

A collection of critically evaluated thermophysical and thermochemical data for (2,2-
Dimethylpropyl)cyclohexane is available through the National Institute of Standards and
Technology (NIST).[1][4] A summary of key computed and experimental properties is presented
in Table 2.
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Property Value Notes
Exact Mass 154.172150702 Da Computed by PubChem.[3]
Topological Polar Surface Area 0 A2 Computed.[3]
Rotatable Bond Count 2 Computed by Cactvs.[3]
Hydrogen Bond Donor Count 0 Computed.[3]
Hydrogen Bond Acceptor
0 Computed.[3]
Count
o ) Data available over 200 K - Experimental data points
Liquid Density .
645 K available from NIST/TRC.[4]
Data available over 200 K - Critically evaluated data from
Ideal Gas Enthalpy
1000 K NIST/TRC.[4]
o , Data available over 270 K - Critically evaluated data from
Liquid Viscosity
640 K NIST/TRC.[4]

Chemical Structure and Bonding

The structure of (2,2-dimethylpropyl)cyclohexane features a central cyclohexane ring, a six-
carbon alicyclic system. A (2,2-dimethylpropyl), or neopentyl, group is attached to one of the
carbon atoms of the ring.

Figure 1: 2D skeletal structure of (2,2-Dimethylpropyl)cyclohexane.

All carbon atoms within the molecule are sp3 hybridized, forming exclusively sigma (o) bonds
with adjacent carbon and hydrogen atoms. The C-C-C bond angles within the cyclohexane ring
deviate from the ideal tetrahedral angle of 109.5° to accommodate the cyclic structure, but
adopt a stable chair conformation to minimize this strain.[5] The bonding framework consists of:

e C-C Single Bonds: These form the backbone of both the cyclohexane ring and the neopentyl
substituent.

e C-H Single Bonds: These saturate the carbon atoms, completing their valence shells.
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Conformational Analysis

The most significant aspect of the stereochemistry of (2,2-dimethylpropyl)cyclohexane is the
conformational isomerism of the cyclohexane ring. The ring predominantly exists in a low-
energy chair conformation to minimize both angle strain and torsional strain.[5][6]

In a substituted cyclohexane, the substituent can occupy one of two positions:
o Axial (a): Bonds are parallel to the principal axis of the ring, pointing up or down.[5]
o Equatorial (e): Bonds point out from the "equator” of the ring.[5]

The cyclohexane ring undergoes a rapid "ring flip" at room temperature, which interconverts
axial and equatorial positions.[5] For (2,2-dimethylpropyl)cyclohexane, this results in an
equilibrium between two chair conformers.

However, the two conformations are not energetically equivalent. The neopentyl group is
exceptionally bulky. When placed in an axial position, it experiences significant steric repulsion
from the two other axial hydrogen atoms on the same face of the ring.[7] This unfavorable
interaction, known as a 1,3-diaxial interaction, destabilizes the conformation.[7][8]

Consequently, the conformational equilibrium strongly favors the conformer where the (2,2-
dimethylpropyl) group occupies the more spacious equatorial position.

Ring Flip

[Structure With axial peopentyl group] _|_(Equilibrium lies far to the right)
(Sterically hindered) L [Structure with equatorial neopentyl group]
— |

(Sterically favored)

Axial Conformer (High Energy) e o

Equatorial Conformer (Low Energy)

Click to download full resolution via product page

Figure 2: Conformational equilibrium of (2,2-Dimethylpropyl)cyclohexane.

The energy difference is so pronounced that the molecule is effectively "locked" in the
conformation with the equatorial substituent.
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Experimental Data and Protocols

While detailed experimental protocols for the synthesis of this specific molecule are not readily

available in the searched literature, a plausible synthetic route can be proposed based on

standard organic chemistry reactions.

Proposed Synthesis: Hydrogenation of
Neopentylbenzene

A common method for preparing substituted cyclohexanes is the catalytic hydrogenation of the

corresponding aromatic compound. In this case, neopentylbenzene would be the logical

precursor.

Experimental Protocol Outline:

Reaction Setup: Neopentylbenzene is dissolved in a suitable solvent (e.g., ethanol or acetic
acid) in a high-pressure reaction vessel (autoclave).

Catalyst Addition: A hydrogenation catalyst, such as Palladium on carbon (Pd/C),
Platinum(IV) oxide (PtOz), or Rhodium on alumina (Rh/Al203), is added to the mixture.

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with
hydrogen gas (Hz2). The reaction is typically stirred at an elevated temperature and pressure
until hydrogen uptake ceases.

Workup: The reaction mixture is cooled, and the pressure is carefully released. The catalyst
is removed by filtration (e.g., through Celite).

Purification: The solvent is removed from the filtrate via rotary evaporation. The resulting
crude product can be purified by fractional distillation under reduced pressure to yield pure
(2,2-dimethylpropyl)cyclohexane.
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Figure 3: Proposed workflow for the synthesis of (2,2-Dimethylpropyl)cyclohexane.
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Spectroscopic Characterization

While raw spectra were not found, databases indicate the availability of Gas Chromatography-
Mass Spectrometry (GC-MS) and Infrared (IR) spectra for related isomers like (1,2-
Dimethylpropyl)cyclohexane.[9][10] Based on the structure of (2,2-
dimethylpropyl)cyclohexane, the following spectroscopic features would be expected:

Technique Expected Features

- A sharp singlet integrating to 9H for the three

equivalent methyl groups of the t-butyl moiety. -

A doubilet for the two protons of the CH2 group
1H NMR _

adjacent to the t-butyl group. - Complex

multiplets for the 11 protons on the cyclohexane

ring.

- A signal for the quaternary carbon of the t-butyl
group. - A signal for the three equivalent methyl
carbons. - A signal for the CH2 carbon of the

13C NMR o _
neopentyl group. - Four distinct signals for the
carbons of the cyclohexane ring (due to

symmetry).

- C-H stretching vibrations just below 3000 cm~1
IR Spectroscopy characteristic of sp® C-H bonds. - C-H bending
vibrations around 1450-1470 cm~1.

- Amolecular ion (M*) peak at m/z = 154. - A

prominent peak at m/z = 57 corresponding to
Mass Spectrometry the loss of the neopentyl group and formation of

a stable t-butyl cation. - Fragmentation patterns

characteristic of substituted cyclohexanes.

Conclusion

(2,2-Dimethylpropyl)cyclohexane is a structurally interesting saturated hydrocarbon whose
properties are dominated by the steric requirements of its bulky neopentyl substituent. Its
chemical bonding consists entirely of sp3-hybridized carbons forming a stable, strain-minimized
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framework. The most critical feature is its conformational behavior, where the chair form with
the neopentyl group in the equatorial position is overwhelmingly favored. While it may not be
directly involved in biological signaling pathways, its rigid conformational preference makes it a
valuable fragment for study in medicinal chemistry and materials science, where precise control
of molecular shape is paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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